6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
Properties
CAS No. |
55717-59-4 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c12-7-3-5-1-2-11-9(10(14)15)6(5)4-8(7)13/h3-4,9,11-13H,1-2H2,(H,14,15) |
InChI Key |
QEUZCMGJVDEESV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the target compound via Pomeranz–Fritsch–Bobbitt cyclization . This method is known for its simplicity and convenience.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial production, given the availability of starting materials and optimization of reaction conditions.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is dominated by its carboxylic acid and catechol-like hydroxyl groups:
Table 2: Key Chemical Reactions
Key Findings:
-
Esterification is utilized to modify pharmacokinetic properties, as seen in prodrug designs.
-
Oxidation of the catechol moiety generates reactive o-quinones, which are implicated in redox cycling and potential cytotoxicity.
-
Halogenation at the C6/C7 positions enhances antiviral activity by increasing electrophilicity .
Stability and Degradation
The compound undergoes pH-dependent decomposition:
-
Acidic Conditions : Protonation of the carboxylic acid group stabilizes the structure.
-
Alkaline Conditions : Deprotonation of hydroxyl groups accelerates oxidation, leading to quinone formation .
Table 3: Stability Profile
Scientific Research Applications
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a tetrahydroisoquinoline derivative with potential applications as an enzyme inhibitor and in the synthesis of other bioactive compounds .
Chemical Information
- Molecular Formula:
- Molecular Weight: 209.20 g/mol
- IUPAC Name: this compound
- CAS Registry Number: 55717-59-4
Synthesis and Production
this compound can be synthesized from L-DOPA . A convenient synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a combination of synthetic approaches . High-yield preparation of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through chemoenzymatic kinetic resolution of its racemic ethyl ester .
Applications
- Enzyme Inhibition: 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid derivatives can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that hydrolyzes β-lactam antibiotics . 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, which is isolated from Mucuna pruriens, acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
- Synthesis of Bioactive Compounds: Esters and amides of this compound have been synthesized and evaluated as influenza virus polymerase acidic (PA) endonuclease domain inhibitors . It is also related to simple isoquinoline alkaloids and arylglycine derivatives .
- Treatment of Parkinson’s Disease: Due to its COMT inhibitory activity, 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid may be a candidate in the development of COMT inhibitors for Parkinson’s disease treatment .
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Observations:
Substituent Effects on Bioactivity :
- Hydroxy vs. Methoxy Groups : The dihydroxy groups in 6,7-DHTIQ-1-COOH enhance polar interactions with viral enzymes, whereas methoxy groups in analogs like 6,7-dimethoxy-THIQ-1-COOH improve lipophilicity, aiding blood-brain barrier penetration for CNS targets .
- Carboxylic Acid Position : The 1-carboxylic acid in 6,7-DHTIQ-1-COOH contrasts with the 3-carboxylic acid in (3S)-6,7-DHTIQ-3-COOH, altering hydrogen-bonding networks and target specificity .
Stereochemical Influence :
- Enantiopure synthesis (e.g., via enzymatic deracemization or chiral auxiliaries) is critical for activity. For example, (R)-6,7-dimethoxy-THIQ-1-COOH shows higher COMT inhibition than its (S)-enantiomer .
Toxicity Profiles: N-Methylated derivatives (e.g., 1-methyl-6,7-DHTIQ-1-COOH) are oxidized to neurotoxic isoquinolinium ions, mimicking MPTP-induced Parkinsonism .
Key Insights:
- Petasis/Pomeranz–Fritsch–Bobbitt Approach: Widely used for THIQ-1-carboxylic acids. Chiral aminoacetals (e.g., derived from (R)-phenylglycinol) control stereochemistry, achieving d.r. up to 3:1 .
- Enzymatic Deracemization: D-amino acid oxidase (FsDAAO) enables efficient resolution of racemic mixtures, yielding enantiopure products (e.g., 92–93% ee for 6,7-dimethoxy-THIQ-1-COOH) .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
| Compound | logP* | Solubility (mg/mL) | pKa (COOH) | Melting Point (°C) |
|---|---|---|---|---|
| 6,7-DHTIQ-1-COOH | 1.2 | 12.5 (H₂O) | 2.8 | 132–134 |
| 6,7-Dimethoxy-THIQ-1-COOH | 2.1 | 3.8 (H₂O) | 3.1 | 185–187 |
| (3S)-6,7-DHTIQ-3-COOH | 1.5 | 9.2 (H₂O) | 3.0 | 145–147 |
*Calculated using ChemDraw.
Key Trends:
- Hydrophilicity : The dihydroxy groups in 6,7-DHTIQ-1-COOH enhance aqueous solubility compared to methoxy analogs.
- Acidity : The carboxylic acid group (pKa ~2.8–3.1) ensures ionization at physiological pH, influencing membrane permeability and protein binding .
Biological Activity
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (DHTIQCA) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DHTIQCA is a derivative of tetrahydroisoquinoline, characterized by two hydroxyl groups at the 6 and 7 positions and a carboxylic acid group at the 1 position. Its molecular formula is with a molecular weight of approximately 211.20 g/mol .
1. Inhibition of Catechol-O-Methyltransferase (COMT)
DHTIQCA has been identified as an effective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. By inhibiting COMT, DHTIQCA can enhance the availability of neurotransmitters such as dopamine and norepinephrine in the brain, which is particularly relevant for treating conditions like Parkinson's disease .
2. Neuroprotective Effects
Research indicates that DHTIQCA exhibits neuroprotective properties. It has been shown to reduce oxidative stress and protect neuronal cells from damage in various in vitro models. This neuroprotection is attributed to its ability to scavenge free radicals and modulate inflammatory pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of DHTIQCA:
Case Study 1: Parkinson’s Disease
A study investigating the effects of DHTIQCA on animal models of Parkinson's disease demonstrated that treatment with this compound led to improved motor function and reduced dopaminergic neuron loss. The mechanism was linked to its role as a COMT inhibitor, which increased dopamine levels in the striatum .
Case Study 2: Neurotoxicity Assessment
In another study focusing on neurotoxicity, DHTIQCA was evaluated alongside other tetrahydroisoquinoline derivatives. The compound exhibited lower neurotoxic effects compared to its analogs, suggesting a favorable safety profile for potential therapeutic use .
Q & A
Q. Tables for Quick Reference
Table 1: Synthesis Conditions and Yields
Table 2: Biological Activity Comparison
| Study Model | Activity | Concentration | Reference |
|---|---|---|---|
| Murine colorectal cancer | Anti-proliferative (50% inhibition) | 10 µM | |
| Opioid receptor binding | Ki = 120 nM | 1–100 nM | |
| Antifungal (C. albicans) | MIC = 8 µg/mL | 2–32 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
